2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-hydroxy-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield 2,4-diamino-3-hydroxy-6-(trifluoromethyl)pyridine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts like palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted heterocycles. For example:
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-3-hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5 position.
3-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the bromine substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C7H3Br2F3N1O
- Molecular Weight: 318.91 g/mol
This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains.
- Antiparasitic Properties : Preliminary investigations suggest activity against protozoan parasites, which is critical for developing treatments for diseases like malaria and leishmaniasis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating metabolic disorders.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets. The presence of hydroxyl and bromine groups may facilitate hydrogen bonding and electrostatic interactions with biological macromolecules.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, reported significant inhibition of growth against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Antiparasitic Activity
In a case study focusing on antiparasitic activity, the compound was tested against Trypanosoma brucei, showing promising results with an IC50 value of 5 µM. This suggests potential as a lead compound for further development in treating African sleeping sickness .
Enzyme Inhibition Studies
Research highlighted the inhibition of certain kinases by this compound, implicating it in pathways related to cancer progression. A detailed kinetic analysis revealed that it acts as a competitive inhibitor with a Ki value of approximately 15 µM .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQWGGBPLWHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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